
2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
Overview: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored .
Application: Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been achieved using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-chlorobenzenesulfonyl chloride, which is then reacted with 2-mercapto-N-(4-ethoxyphenyl)acetamide to form the second intermediate, 2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene. This intermediate is then reacted with 2-amino-4,6-dihydroxypyrimidine to form the final product.", "Starting Materials": [ "4-ethoxyaniline", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "thionyl chloride", "3-chlorobenzenesulfonyl chloride", "2-mercapto-N-(4-ethoxyphenyl)acetamide", "2-amino-4,6-dihydroxypyrimidine" ], "Reaction": [ "4-ethoxyaniline is diazotized with sodium nitrite and hydrochloric acid to form diazonium salt.", "The diazonium salt is then reduced with sodium sulfite to form 4-ethoxyphenylamine.", "4-ethoxyphenylamine is then reacted with sulfuric acid to form 4-ethoxyphenylammonium sulfate.", "The sulfate salt is then treated with sodium hydroxide to form 4-ethoxyphenol.", "4-ethoxyphenol is then reacted with thionyl chloride to form 4-ethoxyphenyl chloroformate.", "2-mercapto-N-(4-ethoxyphenyl)acetamide is then reacted with 3-chlorobenzenesulfonyl chloride to form 2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene.", "2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene is then reacted with 2-amino-4,6-dihydroxypyrimidine to form the final product, 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide." ] } | |
Número CAS |
899724-77-7 |
Fórmula molecular |
C20H18ClN3O5S2 |
Peso molecular |
479.95 |
Nombre IUPAC |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-2-29-15-8-6-14(7-9-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-5-3-4-13(21)10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
Clave InChI |
FLBSEWWYEQDPET-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2424778.png)

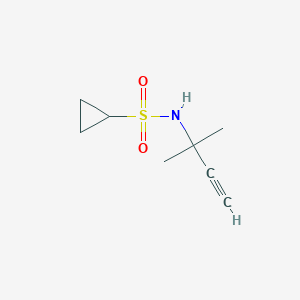
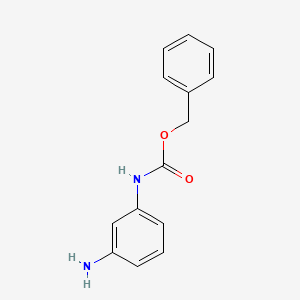
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide](/img/structure/B2424782.png)
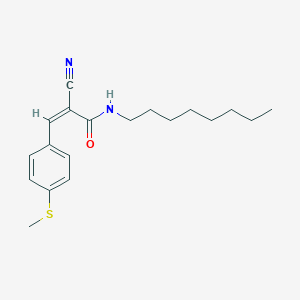
![7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2424787.png)
![2-Benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2424788.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)
![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)
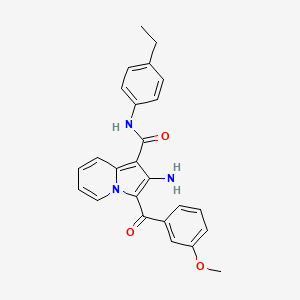
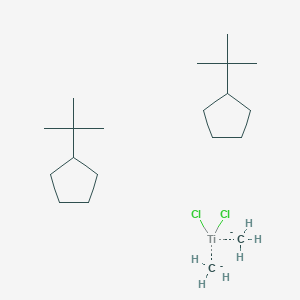

![[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2424800.png)